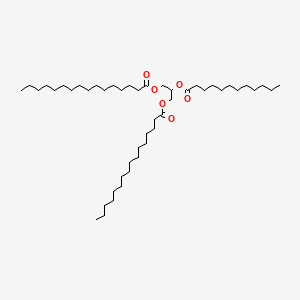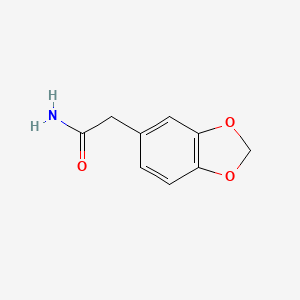
(5S)-5-phenylpyrrolidin-2-one
説明
“(5S)-5-phenylpyrrolidin-2-one” is a chemical compound with the CAS Number: 56553-09-4 . It has a molecular weight of 161.2 and its IUPAC name is (5S)-5-phenyl-2-pyrrolidinone . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “(5S)-5-phenylpyrrolidin-2-one” is1S/C10H11NO/c12-10-7-6-9 (11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2, (H,11,12)/t9-/m0/s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(5S)-5-phenylpyrrolidin-2-one” is a white to yellow solid . It has a molecular weight of 161.2 and its linear formula is C10H11NO .科学的研究の応用
HCV Inhibition : ABT-267, a compound with a structure based on N-phenylpyrrolidine, such as (5S)-5-phenylpyrrolidin-2-one, was discovered as a potent pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS5A protein. It exhibited low-picomolar EC50 values against various genotypes and demonstrated significant reduction in HCV RNA levels in treatment-naive subjects, making it a candidate for phase 3 clinical trials in combination therapies (DeGoey et al., 2014).
Synthesis and Derivatives : The synthesis of 4-phenylpyrrolidin-2-one, a derivative of (5S)-5-phenylpyrrolidin-2-one, was achieved using dynamic kinetic resolution catalyzed by ω-transaminases. This method opened pathways to access 4-arylpyrrolidin-2-ones derivatives, which are cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009).
Antitumor and Antimicrobial Properties : Novel antitumor and antimicrobial compounds, such as (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, were synthesized using a microwave-assisted, chemoselective process. These products showed significant purity, yield, and eco-friendly conditions, highlighting the potential of (5S)-5-phenylpyrrolidin-2-one derivatives in pharmaceutical applications (Azmy et al., 2018).
Anticonvulsant Properties : 3-Ethyl-3-phenylpyrrolidin-2-one (EPP), based on the (5S)-5-phenylpyrrolidin-2-one framework, was investigated as an experimental anticonvulsant. This research revealed significant structural differences in the crystalline state between enantiopure and racemic forms of EPP, which could relate to their melting points, solubility, and bioavailability, important factors for pharmaceutical development (Krivoshein et al., 2017).
Sigma-1 Receptor Modulation : Stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, derived from (5S)-5-phenylpyrrolidin-2-one, were synthesized and evaluated as positive allosteric modulators of the sigma-1 receptor. These compounds showed potential in modulating the sigma-1 receptor, a target for developing treatments for neurological disorders (Veinberg et al., 2013).
Fragment-Based Drug Design : 1-Methyl-4-phenylpyrrolidin-2-one, a structurally related compound, was used in the fragment-based design of bromodomain inhibitors. This research demonstrated the potential of (5S)-5-phenylpyrrolidin-2-one derivatives in developing complex, chiral compounds with improved affinity as inhibitors of bromodomain-containing protein 4, relevant in cancer research (Hilton-Proctor et al., 2020).
Safety and Hazards
特性
IUPAC Name |
(5S)-5-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESJBDGOZUZRH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-phenylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




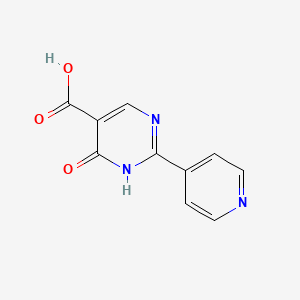


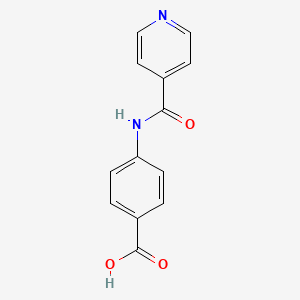
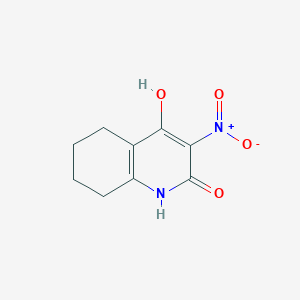
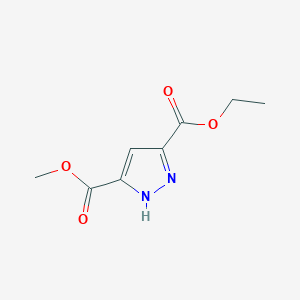
![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)
![6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3144980.png)

![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)
